(2R)-1-(Benzyloxy)hexan-2-OL
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Overview
Description
(2R)-1-(Benzyloxy)hexan-2-OL is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a benzyloxy group attached to the second carbon of a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Benzyloxy)hexan-2-OL can be achieved through several methods. One common approach involves the reaction of hexan-2-ol with benzyl bromide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the catalytic hydrogenation of a suitable precursor, followed by benzylation under optimized conditions. The choice of catalysts, solvents, and reaction parameters would be tailored to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(Benzyloxy)hexan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of (2R)-1-(Benzyloxy)hexan-2-one.
Reduction: Formation of (2R)-1-(Benzyloxy)hexane.
Substitution: Formation of various substituted hexan-2-OL derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-1-(Benzyloxy)hexan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-(Benzyloxy)hexan-2-OL involves its interaction with specific molecular targets. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic pockets in enzymes or receptors, thereby modulating their activity. The secondary alcohol group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Hexan-2-ol: A structural isomer with a hydroxyl group at the second carbon but lacking the benzyloxy group.
Benzyloxyethanol: Contains a benzyloxy group but has a shorter carbon chain.
Uniqueness
(2R)-1-(Benzyloxy)hexan-2-OL is unique due to the presence of both a benzyloxy group and a secondary alcohol group on a hexane backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
671779-49-0 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(2R)-1-phenylmethoxyhexan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-2-3-9-13(14)11-15-10-12-7-5-4-6-8-12/h4-8,13-14H,2-3,9-11H2,1H3/t13-/m1/s1 |
InChI Key |
KCZWOMWHTZWMGS-CYBMUJFWSA-N |
Isomeric SMILES |
CCCC[C@H](COCC1=CC=CC=C1)O |
Canonical SMILES |
CCCCC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
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